4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide -

4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Catalog Number: EVT-4342029
CAS Number:
Molecular Formula: C23H19N5O5
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a centrally active positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. It enhances glutamate-induced calcium release in rat cortical astrocytes. CDPPB exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses and a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in cells expressing rat mGluR5. []

Relevance: CDPPB, like the target compound 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, belongs to the benzamide class. Both compounds feature a central benzamide core, highlighting a fundamental structural similarity. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound is a positive allosteric modulator (PAM) of mGluR5. It demonstrates improved potency compared to other agonists, making it a potential lead compound for developing PAMs for treating traumatic brain injury. []

Relevance: This compound, similar to 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, is a benzamide derivative with a pyrazole ring incorporated in its structure. The presence of the nitro group at the para position of the benzamide ring further enhances the structural similarity. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5. It displays significantly increased binding and functional activities compared to CDPPB. It exhibits a Ki value of 156 +/- 29 nM and EC50 value of 9.6 +/- 1.9 nM in binding and functional assays, respectively. []

Relevance: VU-1545, like 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, is classified as a benzamide. Both compounds share a common core structure with a pyrazole ring, further substituted with phenyl groups. The presence of a nitro group on the benzamide ring in both compounds highlights their structural kinship. []

2-Chloro-5-nitro-N-phenyl-benzamide (GW9662)

Compound Description: GW9662 is a selective peroxisome proliferator-activated receptor gamma (PPARγ) inhibitor. It attenuates the inhibitory effect of 15-Deoxy Δ12,14-prostaglandin J2 (15d-PGJ2) on interleukin-1β–stimulated prostaglandin E2 (PGE2) production in amnion-derived WISH cells. [, ]

Relevance: GW9662, similar to 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, belongs to the benzamide class of compounds. Both compounds share a core benzamide structure, emphasizing their structural relationship within this chemical category. [, ]

N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride (JTC-801)

Compound Description: JTC-801 is a high-affinity nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor blocker. It acts as an inverse agonist, removing the tonic inhibition of Ca2+ currents in sympathetic neurons. []

Relevance: JTC-801, like the target compound 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, is a benzamide derivative. The presence of a central benzamide moiety in both compounds underlines their structural connection. []

3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: MDG 559 is a novel PPARγ scaffold identified through virtual screening. It displays high affinity competitive binding to the PPARγ ligand-binding domain (LBD) with an EC50 of 5.45 μM and acts as a PPARγ agonist with an EC50 of 594 nM. It also exhibits differential PPAR isotype specificity. []

Relevance: MDG 559 and 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide share the benzamide structural motif. Both compounds contain a nitro group, further highlighting their structural similarity. []

4-Fluoro-N-indan-2-yl-benzamide (AVE9488)

Compound Description: AVE9488 is a small-molecular-weight compound that enhances eNOS promoter activity in a concentration-dependent manner. This compound increases eNOS mRNA and protein expression, leading to increased bradykinin-stimulated NO production. It also reduces cuff-induced neointima formation and atherosclerotic plaque formation in animal models. []

Relevance: AVE9488, like 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, belongs to the benzamide class. The presence of the benzamide core in both structures signifies a fundamental structural similarity. []

2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085)

Compound Description: AVE3085 is a small-molecular-weight compound structurally related to AVE9488. It also enhances eNOS promoter activity and reduces atherosclerotic plaque formation in animal models. []

Relevance: Similar to 4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, AVE3085 can be categorized as a benzamide derivative. The shared benzamide core structure emphasizes their connection within this chemical class. []

Properties

Product Name

4-(4-morpholinyl)-3-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

IUPAC Name

4-morpholin-4-yl-3-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

Molecular Formula

C23H19N5O5

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C23H19N5O5/c29-22(16-1-3-19(20(13-16)28(30)31)27-9-11-32-12-10-27)25-17-2-4-21-18(14-17)26-23(33-21)15-5-7-24-8-6-15/h1-8,13-14H,9-12H2,(H,25,29)

InChI Key

NDEBXXZRVRBKHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.